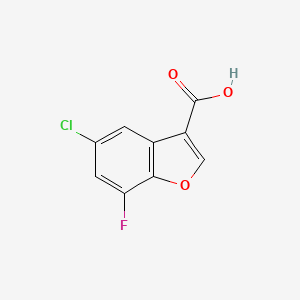

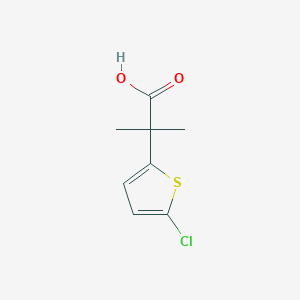

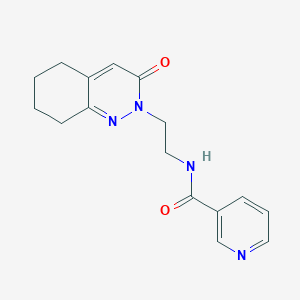

![molecular formula C19H25NO4 B2928419 Diethyl (1S,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1,5-dicarboxylate CAS No. 2230804-39-2](/img/structure/B2928419.png)

Diethyl (1S,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1,5-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Diethyl (1S,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1,5-dicarboxylate” is a chemical compound with the linear formula C13H20O4 . It is part of a class of compounds known as bicyclo[2.1.1]hexanes, which are increasingly being incorporated into newly developed bio-active compounds .

Molecular Structure Analysis

The molecular structure of this compound is characterized by its bicyclic nature, which is a common feature in many bio-active compounds . The specific arrangement of atoms and the presence of the bicyclo[2.1.1]hexane motif contribute to its unique properties .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a [2 + 2] cycloaddition, which is achieved through the use of photochemistry . This reaction allows for the creation of new building blocks that can be further derivatized .Scientific Research Applications

Asymmetric Synthesis and Catalysis

Research indicates that derivatives similar to Diethyl (1S,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1,5-dicarboxylate are synthesized for use in asymmetric synthesis. These compounds are often utilized in Aza-Diels-Alder reactions, providing a pathway to synthesize bicyclic amino acid derivatives with potential applications in medicinal chemistry and drug discovery (Waldmann & Braun, 1991). Additionally, chiral bicyclic azetidine derivatives have been synthesized from similar compounds, showcasing their utility in constructing complex molecules with potential pharmacological activities (Barrett et al., 2002).

Advanced Building Blocks for Drug Discovery

Compounds related to this compound have been identified as attractive building blocks for drug discovery. A method for the rapid synthesis of substituted 3-azabicyclo[3.2.0]heptanes has been developed, offering a new approach to creating molecules with significant potential in pharmacological research (Denisenko et al., 2017).

Novel Synthesis Routes and Chemical Transformations

The chemical versatility of this compound analogs allows for their use in novel synthetic routes and transformations. For instance, unique selenapenams and selenacephems have been prepared through nucleophilic and radical chemistry involving benzyl selenides, illustrating the compound's potential in developing new antibiotic structures (Carland et al., 2004). Furthermore, ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives were synthesized and evaluated for their antimalarial activities, highlighting the role of such compounds in creating therapeutics (Ningsanont et al., 2003).

Future Directions

The future directions for the research and development of this compound involve expanding the toolbox of available bicyclic structures . There is a need for additional work to fully exploit the rich chemical space surrounding the [2.1.1] platform . This includes exploring new atom and exit-vector arrangements for [2.1.1] scaffolds .

Properties

IUPAC Name |

diethyl (1S,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO4/c1-3-23-16(21)18-10-11-19(18,17(22)24-4-2)14-20(13-18)12-15-8-6-5-7-9-15/h5-9H,3-4,10-14H2,1-2H3/t18-,19+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQLRRDZXOCKSJ-KDURUIRLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CCC1(CN(C2)CC3=CC=CC=C3)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@]12CC[C@]1(CN(C2)CC3=CC=CC=C3)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

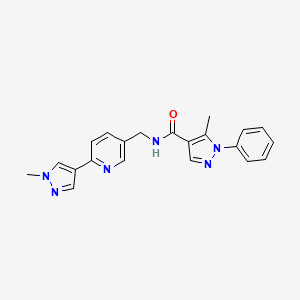

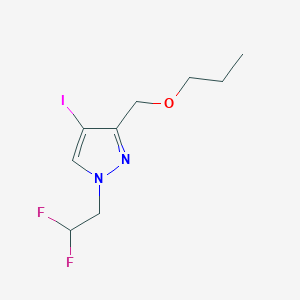

![3-methoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2928338.png)

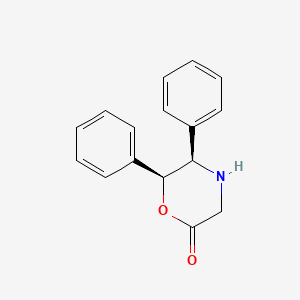

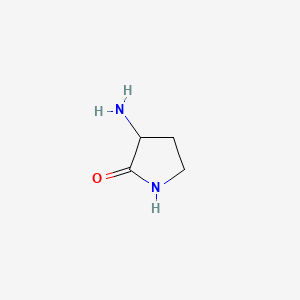

![1-[2-(2,3-Dichloroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2928348.png)

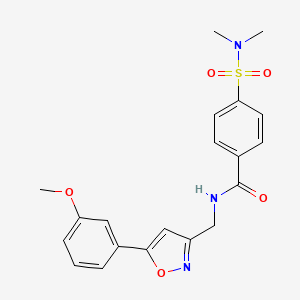

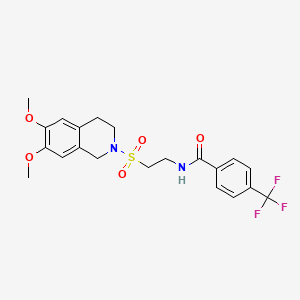

![Methyl 4-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzoate](/img/structure/B2928354.png)

![5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2928356.png)